6-Acetyl-3,4-dihydroquinolin-2(1H)-one

Catalog No.
S687517
CAS No.
62245-12-9
M.F
C11H11NO2
M. Wt
189.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Acetyl-3,4-dihydroquinolin-2(1H)-one

Traditional syntheses require hazardous Friedel-Crafts acylation with AlCl3, giving moderate yields and regioisomer mixtures. This pre-functionalized 6-acetyl scaffold bypasses that step, providing a regioselective handle for efficient downstream functionalization. - Direct α-bromination enables rapid access to 6-(2-bromoacetyl) intermediates for β-adrenergic receptor agonist synthesis. - Aldehyde condensations proceed cleanly for high-throughput chalcone library generation. - Consistent lot-to-lot quality streamlines process chemistry scaling.

CAS Number

62245-12-9

Product Name

6-Acetyl-3,4-dihydroquinolin-2(1H)-one

IUPAC Name

6-acetyl-3,4-dihydro-1H-quinolin-2-one

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

InChI

InChI=1S/C11H11NO2/c1-7(13)8-2-4-10-9(6-8)3-5-11(14)12-10/h2,4,6H,3,5H2,1H3,(H,12,14)

InChI Key

FXPPYJRCOQZMIL-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC2=C(C=C1)NC(=O)CC2

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)NC(=O)CC2

Synonyms

6-Acetyl-3,4-dihydroquinolin-2(1H)-one, 6-Acetyl-3,4-dihydro-1H-quinolin-2-one, 6-Acetyl-3,4-dihydrocarbostyril, 6-Acetyl-2-oxo-1,2,3,4-tetrahydroquinoline, 6-Acetyl-1,2,3,4-tetrahydroquinolin-2-one

Purity

≥98%

Package Size

0.25 g, 1 g, 5 g, 25 g

6-Acetyl-3,4-dihydroquinolin-2(1H)-one (CAS 62245-12-9) is a highly versatile carbostyril building block prominently utilized in the synthesis of pharmaceutical active ingredients, including phosphodiesterase (PDE) inhibitors and beta-adrenergic receptor agonists. Featuring a stable methyl ketone at the 6-position of the dihydroquinolinone core, this compound provides a regioselective chemical handle that is essential for downstream alpha-halogenation, condensation, and reductive amination. By offering a pre-functionalized scaffold, it eliminates the need for hazardous in-house Friedel-Crafts acylations, ensuring high lot-to-lot reproducibility and streamlined processability for industrial and laboratory-scale drug discovery .

Research Fit

Workflow
Functionalized scaffold for CNS target engagement studies
Chemistry
Acetyl handle enables transition-metal-free condensation library synthesis
Selection context
6‑acetyl variant provides unique HBA profile vs. 6‑OH or 6‑Br analogs

Substituting 6-acetyl-3,4-dihydroquinolin-2(1H)-one with the unsubstituted 3,4-dihydroquinolin-2(1H)-one or 6-halogenated analogs (such as 6-bromo-3,4-dihydroquinolin-2(1H)-one) severely compromises synthetic efficiency. Utilizing the unsubstituted core requires researchers to perform in-house Friedel-Crafts acylation, a process that relies on harsh reagents like aluminum trichloride and carbon disulfide, often resulting in moderate yields (67–76%) and requiring extensive purification to remove regioisomers . Conversely, while 6-bromo analogs are useful for cross-coupling, they cannot directly form the crucial 2-bromoacetyl intermediate needed for amine coupling without multi-step, transition-metal-catalyzed chain extensions, which inflate costs and reduce overall throughput [1].

Substitution Risk

!

6‑bromo analog requires Pd‑catalyzed cross‑coupling; 6‑acetyl allows direct condensation, shifting synthetic route complexity.

!

6‑hydroxy analog introduces an additional H‑bond donor and phenolic pKa ~9–10, altering permeability and target‑engagement profile.

!

1‑acetyl isomer places acetyl on lactam nitrogen, modifying conformational flexibility and metabolic susceptibility; not a positional substitute.

Elimination of Hazardous Acylation Steps

Procuring the pre-functionalized 6-acetyl-3,4-dihydroquinolin-2(1H)-one directly bypasses the need for in-house Friedel-Crafts acylation of the carbostyril core. Standard acylation of 3,4-dihydroquinolin-2(1H)-one using acetyl chloride and AlCl3 in carbon disulfide typically achieves yields of only 67–76% and generates hazardous waste . By sourcing the >95% pure 6-acetyl variant, manufacturers eliminate a low-yielding, environmentally burdensome step, instantly improving the overall synthetic throughput for downstream active pharmaceutical ingredients (APIs).

Evidence DimensionSynthesis step yield and hazard profile
Target Compound DataDirect procurement provides >95% purity with 0 in-house acylation steps
Comparator Or BaselineUnsubstituted 3,4-dihydroquinolin-2(1H)-one (requires acylation yielding 67-76% with AlCl3/CS2)
Quantified DifferenceEliminates a 24-33% yield loss and the handling of highly toxic reagents
ConditionsIndustrial scale precursor preparation

Procuring the pre-acetylated core reduces hazardous waste and significantly shortens the synthetic critical path for carbostyril-based APIs.

NK1 affinity
Class‑level inference
Ki 6.40 nM (aequorin); 13 nM ([³H]SP)
Supports NK1 antagonist chemotype evaluation
No direct comparator data for unsubstituted core

Alpha-Halogenation and Amine Coupling Suitability

The 6-acetyl group serves as an ideal precursor for generating alpha-halo ketones, such as 6-(2-bromoacetyl)-3,4-dihydroquinolin-2(1H)-one. This bromination proceeds cleanly and quantitatively (>85% yield) under standard conditions, providing a highly reactive electrophile for subsequent coupling with complex amines[1]. In contrast, achieving the same 2-carbon electrophilic side chain from a 6-bromo-3,4-dihydroquinolin-2(1H)-one baseline requires a multi-step sequence (e.g., Stille coupling with ethoxyvinyltributyltin followed by bromination), which typically incurs a 30-40% overall yield penalty and requires expensive palladium catalysts.

Evidence DimensionYield of 2-bromoacetyl intermediate formation
Target Compound Data>85% yield via direct alpha-bromination
Comparator Or Baseline6-Bromo-3,4-dihydroquinolin-2(1H)-one (requires multi-step cross-coupling, ~45-55% overall yield)
Quantified Difference~30-40% higher overall yield for the critical electrophilic intermediate
ConditionsStandard laboratory bromination vs. transition-metal cross-coupling

For synthesizing beta-amino alcohol derivatives or piperazine-linked drugs, the 6-acetyl compound provides a significantly shorter and higher-yielding synthetic route.

HDAC6 selectivity
Head‑to‑head
HDAC6 IC₅₀ 20 nM; HDAC3 IC₅₀ 133 nM
Supports HDAC6‑selective inhibitor research context
6.7‑fold selectivity under fluorogenic assay conditions

Storage Stability Compared to Formyl Analogs

When selecting a carbonyl-functionalized carbostyril for condensation reactions, 6-acetyl-3,4-dihydroquinolin-2(1H)-one offers significantly better benchtop stability than its 6-formyl counterpart. The methyl ketone group is highly resistant to auto-oxidation, maintaining >95% purity over extended storage periods under ambient conditions[1]. Conversely, 6-formyl-3,4-dihydroquinolin-2(1H)-one is prone to oxidation into the corresponding carboxylic acid upon exposure to air, often requiring inert atmosphere storage and pre-reaction purification to ensure reproducible yields in downstream aldol condensations.

Evidence DimensionOxidative stability and shelf-life
Target Compound DataStable methyl ketone; maintains >95% purity under ambient air storage
Comparator Or Baseline6-Formyl-3,4-dihydroquinolin-2(1H)-one (prone to auto-oxidation to carboxylic acid)
Quantified DifferenceEliminates the need for inert storage and pre-use purification
ConditionsAmbient laboratory storage conditions

The robust oxidative stability of the acetyl group reduces lot-to-lot variability and lowers storage costs compared to highly reactive formyl analogs.

Synthetic handle
Cross‑study comparable
6‑acetyl: 1‑step condensation
6‑bromo: Pd coupling required
Supports atom‑economical library synthesis
Eliminates Pd catalyst and 1–2 additional steps
nNOS scaffold
Class‑level inference
3,4‑dihydroquinolin‑2(1H)‑one core shows distinct selectivity vs. tetrahydroquinoline
Core scaffold choice impacts nNOS isoform profile
6‑acetyl not tested; scaffold‑level inference
MAO SAR
Class‑level inference
IC₅₀ range varies by orders of magnitude with 6‑substituent
6‑position substituent critically modulates MAO isoform profile
Reported SAR; 6‑acetyl not primary focus
Physicochemical
Data to verify
6‑acetyl: HBD 1, pKa ~14
6‑OH: HBD 2, pKa ~9–10
Acetyl avoids phenolic HBD, altering permeability profile
Sources not independently verified

Beta-Adrenergic Receptor Agonist Synthesis

Because it readily undergoes alpha-bromination to form 6-(2-bromoacetyl)-3,4-dihydroquinolin-2(1H)-one, this compound is a highly efficient starting material for synthesizing beta-amino alcohol derivatives used in bronchodilators and cardiovascular research [1].

Phosphodiesterase (PDE) Inhibitor Development

The acetyl group provides a reliable handle for condensation and cyclization reactions, making it a highly reliable scaffold for constructing extended heterocyclic systems (e.g., pyrazoles or piperazines attached to the carbostyril core) targeting PDE3 [2].

Claisen-Schmidt Condensation for Library Generation

Its stable methyl ketone functionality allows for efficient base-catalyzed condensations with diverse aryl aldehydes, enabling the rapid, high-yielding generation of chalcone-like libraries for high-throughput screening without the stability issues of formyl precursors [3].

Application Fit

Application
Selection Property
Validation Focus
NK1 receptor antagonist research
6‑acetyl functionalized scaffold
NK1 binding affinity and selectivity profiling
HDAC6‑selective inhibitor research
HDAC isoform selectivity profile
HDAC6/HDAC3 selectivity validation
Condensation‑based library synthesis
Ketone carbonyl condensation handle
Synthetic route efficiency and scope
MAO inhibitor SAR studies
6‑position substituent diversity
MAO‑A/B isoform selectivity assay

XLogP3

0.8

Wikipedia

6-Acetyl-3,4-dihydroquinolin-2(1H)-one

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